An In-depth Technical Guide to the Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 1-(1-(2-nitrophenyl)ethyl)urea, a molecule of interest in fields utilizing photocleavable protecting groups. As a Senior Application Scientist, this document synthesizes theoretical knowledge with actionable experimental protocols, offering a robust framework for the characterization and application of this compound.
Introduction: The Significance of the 1-(2-nitrophenyl)ethyl Moiety
The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photolabile protecting group. Its utility stems from its ability to be cleaved from a substrate upon irradiation with near-UV light, typically around 340-360 nm[1][2]. This property allows for the precise spatial and temporal control of the release of active molecules, a critical feature in drug delivery, materials science, and synthetic chemistry. The urea derivative, 1-(1-(2-nitrophenyl)ethyl)urea, incorporates this photocleavable moiety, suggesting its potential as a "caged" urea or as an intermediate in the synthesis of more complex photolabile compounds. Understanding its fundamental physicochemical properties is paramount for its effective use and development.
Molecular Identity and Structure
A foundational aspect of any chemical entity is its unambiguous identification. The structural and molecular formula provides the basis for all subsequent physicochemical assessments.
Table 1: Molecular Identifiers for 1-(1-(2-nitrophenyl)ethyl)urea
| Identifier | Value | Source |
| IUPAC Name | 1-(1-(2-nitrophenyl)ethyl)urea | N/A |
| CAS Number | 482576-65-8 | [3] |
| Molecular Formula | C9H11N3O3 | [4] |
| Molecular Weight | 209.20 g/mol | [4] |
| Canonical SMILES | CCN(C1=CC=C(C=C1)[O-])C(=O)N | [4] |
| InChI | InChI=1S/C9H11N3O3/c1-2-11(9(10)13)7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,13) | [4] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 150 - 180 | Simple ureas like ethylurea have melting points around 90-100°C. The introduction of the aromatic nitrophenyl group is expected to increase the melting point due to increased molecular weight and potential for pi-stacking interactions. For comparison, 1,3-bis(4-nitrophenyl)urea has a melting point of >300 °C. |
| Boiling Point (°C) | > 300 (decomposes) | Ureas and nitroaromatic compounds tend to decompose at high temperatures. It is unlikely that this compound can be distilled at atmospheric pressure without degradation. |
| Water Solubility | Low | The presence of the hydrophobic nitrophenyl group will significantly limit aqueous solubility[5]. While the urea moiety can participate in hydrogen bonding, the overall molecule is expected to be sparingly soluble in water. |
| Solubility in Organic Solvents | Moderately soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (ethanol, methanol); poorly soluble in non-polar solvents (hexane, toluene). | This prediction is based on the solubility profile of similar compounds like 1,3-bis(4-nitrophenyl)urea, which is more soluble in polar aprotic solvents[5]. |
| logP (Octanol-Water Partition Coefficient) | 0.9 | This computed value from PubChem suggests a moderate level of lipophilicity[4]. This is a critical parameter for predicting membrane permeability and bioavailability. |
| pKa | ~13-14 (amide N-H) | The urea protons are weakly acidic and are not expected to ionize under typical physiological conditions. |
Synthesis and Purification
The synthesis of N-substituted ureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with an isocyanate.
Synthetic Pathway
A plausible synthetic route to 1-(1-(2-nitrophenyl)ethyl)urea involves the reaction of 1-(2-nitrophenyl)ethanamine with a source of isocyanic acid or a synthetic equivalent.
Caption: Proposed synthetic workflow for 1-(1-(2-nitrophenyl)ethyl)urea.
Experimental Protocol: Synthesis
-
Dissolution of Amine: Dissolve 1-(2-nitrophenyl)ethanamine in a suitable solvent such as a mixture of water and a co-solvent like THF or in a polar aprotic solvent like DMF.
-
Addition of Isocyanate Source: Slowly add an aqueous solution of potassium isocyanate to the stirred amine solution.
-
Acidification: After the addition is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This facilitates the in-situ formation of isocyanic acid which then reacts with the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Characterization
A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methine proton of the ethyl group, the methylene protons of the ethyl group, and the exchangeable protons of the urea NH2 group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the urea group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching of the urea group (~3400-3200 cm⁻¹)
-
C=O stretching of the urea group (~1650 cm⁻¹)
-
N-O stretching of the nitro group (~1520 and 1350 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹)
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule[6].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, monitoring at wavelengths relevant to the nitrophenyl chromophore (e.g., 254 nm and 280 nm).
Caption: A typical HPLC workflow for purity analysis.
Solubility and Stability Assessment
Solubility Determination
A standardized protocol should be followed to determine the solubility in various solvents.
Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of 1-(1-(2-nitrophenyl)ethyl)urea to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
Stability Evaluation
The stability of the compound should be assessed under various conditions to determine its shelf-life and potential degradation pathways.
Protocol: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the compound in a suitable solvent and expose them to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C in a neutral solution
-
Photolytic: Exposure to UV light (e.g., 365 nm) at room temperature
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
The stability of ureas in aqueous solutions can be influenced by pH and temperature, with degradation often occurring at pH extremes[7].
Photochemical Properties
The defining characteristic of this molecule is its photolability. The quantum yield of photolysis is a critical parameter that quantifies the efficiency of the photocleavage reaction.
Protocol: Quantum Yield Determination
-
Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source at the desired wavelength.
-
Photolysis of Target Compound: Irradiate a solution of 1-(1-(2-nitrophenyl)ethyl)urea of known concentration under the same conditions as the actinometer.
-
Quantification of Photoproducts: Monitor the formation of a photoproduct or the disappearance of the starting material over time using HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated as the ratio of the number of moles of product formed (or reactant consumed) to the number of moles of photons absorbed.
The photolysis of 1-(2-nitrophenyl)ethyl compounds proceeds through an intramolecular rearrangement to form a 2-nitrosoacetophenone byproduct and release the protected molecule[2][8].
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 1-(1-(2-nitrophenyl)ethyl)urea. By following the outlined protocols, researchers and drug development professionals can obtain the necessary data to effectively utilize this photolabile compound in their respective applications. The predictive nature of some of the presented information underscores the importance of rigorous experimental verification.
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